4-(Boc-aminomethyl)-1H-pyridin-2-one
Overview
Description
4-(Boc-aminomethyl)-1H-pyridin-2-one is a chemical compound that features a pyridinone core with a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-aminomethyl)-1H-pyridin-2-one typically involves the protection of the aminomethyl group with a Boc group. One common method involves the reaction of 4-aminomethyl-1H-pyridin-2-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control systems, and automated purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Boc-aminomethyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The pyridinone core can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The Boc-protected aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridinone core would yield N-oxides, while reduction could yield various reduced derivatives of the original compound.
Scientific Research Applications
4-(Boc-aminomethyl)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Boc-aminomethyl)-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The Boc-protected aminomethyl group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Boc-aminomethyl)piperidine: Similar in structure but with a piperidine core instead of a pyridinone core.
4-(Boc-aminomethyl)aniline: Features an aniline core with a Boc-protected aminomethyl group.
N-Boc-protected amines: A broad class of compounds with various core structures but featuring a Boc-protected amine group.
Uniqueness
4-(Boc-aminomethyl)-1H-pyridin-2-one is unique due to its pyridinone core, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the pyridinone structure is advantageous.
Properties
IUPAC Name |
tert-butyl N-[(2-oxo-1H-pyridin-4-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-12-9(14)6-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIJXECSLGAEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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